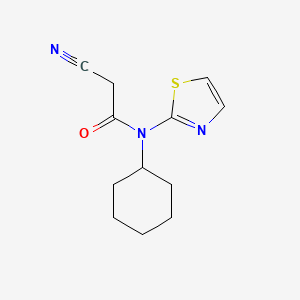

2-cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide

Description

Properties

Molecular Formula |

C12H15N3OS |

|---|---|

Molecular Weight |

249.33 g/mol |

IUPAC Name |

2-cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C12H15N3OS/c13-7-6-11(16)15(12-14-8-9-17-12)10-4-2-1-3-5-10/h8-10H,1-6H2 |

InChI Key |

XKOOOCKABUFYAR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N(C2=NC=CS2)C(=O)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of cyclohexylamine with methyl cyanoacetate in the presence of a base such as triethylamine . The reaction is usually carried out at room temperature without the need for a solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The active hydrogen on the cyano group can participate in substitution reactions with various electrophiles.

Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.

Common Reagents and Conditions

Triethylamine: Used as a base in many reactions involving this compound.

Major Products Formed

Scientific Research Applications

2-Cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with various biomolecules, while the thiazole ring can participate in π-π interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Selected Acetamide Derivatives

*Calculated based on molecular formula.

Key Observations :

- Substituent Bulk : The cyclohexyl group in the target compound may increase lipophilicity compared to phenyl or dichlorophenyl substituents, affecting membrane permeability and metabolic stability .

- Hydrogen Bonding : In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, N–H⋯N hydrogen bonds stabilize crystal packing . The target compound’s cyclohexyl group may disrupt such interactions, altering solubility or crystallinity.

Key Observations :

- Synthesis Routes : Copper-catalyzed click chemistry is effective for thiazole-acetamide hybrids (e.g., triazole derivatives in ) . The target compound may require alternative methods due to steric hindrance from the cyclohexyl group.

- Purity and Stability: Commercial analogs like 2-cyano-N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide are available at >99% purity, suggesting robust synthetic protocols .

Table 3: Pharmacological Profiles of Thiazole Acetamides

Key Observations :

- COX/LOX Inhibition : Thiazole acetamides with electron-rich substituents (e.g., methoxy) show COX-2 selectivity, whereas bulkier groups may alter binding kinetics .

- Antibiotic Potential: Dichlorophenyl-thiazole acetamides mimic penicillin’s lateral chain, suggesting antibacterial applications . The target compound’s cyclohexyl group may reduce this effect due to steric mismatch.

Biological Activity

2-Cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The compound's structure can be represented by the following chemical formula:

- IUPAC Name : 2-Cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide

- Molecular Formula : C₁₈H₁₉N₃OS

- InChI Key : CZTPQGAFWSPAST-UHFFFAOYSA-N

The biological activity of 2-cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide is primarily attributed to its interaction with specific molecular targets. It is known to bind to proteins or enzymes, which can alter their activity and lead to various biological effects. The precise mechanisms depend on the context in which the compound is used.

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. For example:

- Cell Line Studies : In vitro studies have shown that derivatives of thiazole compounds can induce cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer) cells. A study demonstrated that thiazole derivatives exhibited IC50 values indicating potent antitumor activity .

| Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| 2-Cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide | MCF7 | 30 | Significant cytotoxicity |

| Thiazole Derivative X | HepG2 | 25 | High anti-proliferative effect |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Results suggest that it shows promising activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Candida albicans | 100 |

Study on Anticancer Effects

A significant study explored the anticancer potential of thiazole derivatives, including 2-cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide. The study found that these compounds could inhibit cell proliferation in several cancer cell lines through apoptosis induction mechanisms .

Antimicrobial Evaluation

Another research project focused on the synthesis and antimicrobial evaluation of thiazole derivatives. The findings indicated that specific modifications in the thiazole structure enhanced antimicrobial potency against various pathogens .

Q & A

Q. Q1: What are the critical parameters for optimizing the synthesis of 2-cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide?

Methodological Answer: Key parameters include:

- Temperature Control : Reactions often proceed optimally at 273–298 K to balance reactivity and side-product formation .

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane, DMF) enhance nucleophilic substitution and cyclization steps .

- Catalyst Use : Triethylamine or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improves coupling efficiency in amide bond formation .

- Reaction Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1 or 8:2) tracks reaction progress .

Advanced Synthesis Challenges

Q. Q2: How can researchers address low yields during scale-up synthesis while maintaining purity?

Methodological Answer:

- Stepwise Purification : Use column chromatography with silica gel (40–60 µm) and gradient elution (e.g., 5–20% ethyl acetate in hexane) to isolate intermediates .

- Fractional Crystallization : Recrystallize final products from methanol:acetone (1:1) to remove impurities .

- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction kinetics and optimize conditions dynamically .

Basic Structural Characterization

Q. Q3: What analytical techniques are essential for confirming the molecular structure of this compound?

Methodological Answer:

- Single-Crystal XRD : Resolve bond lengths (e.g., C–N: 1.32–1.37 Å, C–S: 1.71–1.74 Å) and dihedral angles (e.g., 61.8° between thiazole and cyclohexyl rings) .

- NMR Spectroscopy : Key signals include δ 2.1–2.3 ppm (acetamide CH3), δ 3.5–4.0 ppm (cyclohexyl CH2), and δ 7.2–8.0 ppm (thiazole protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 287.15 for C11H8Cl2N2OS) with <2 ppm error .

Advanced Structural Analysis

Q. Q4: How can electron density maps resolve ambiguities in crystallographic data?

Methodological Answer:

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N–H⋯N hydrogen bonds with dnorm < 1.0 Å) to validate packing motifs .

- Multipole Refinement : Model anisotropic displacement parameters (ADPs) to resolve disorder in flexible cyclohexyl groups .

- DFT Calculations : Compare experimental vs. computed bond lengths (e.g., C≡N: 1.15 Å) to identify structural distortions .

Biological Activity Profiling (Basic)

Q. Q5: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based protocols (e.g., 96-well plates, λex/λem = 340/450 nm) to measure IC50 against kinases or proteases .

- Antimicrobial Screening : Follow CLSI guidelines for MIC determination using broth microdilution (e.g., 0.5–128 µg/mL) .

- Cytotoxicity Testing : Employ MTT assays on HEK-293 or HepG2 cells with 24–72 h exposure periods .

Advanced Mechanistic Studies

Q. Q6: How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

- Pharmacophore Mapping : Replace the cyano group with nitro or trifluoromethyl to assess electronic effects on binding affinity .

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 or EGFR) and prioritize derivatives with ΔG < −8 kcal/mol .

- Free-Wilson Analysis : Quantify contributions of substituents (e.g., cyclohexyl vs. aryl groups) to biological activity using regression models .

Data Contradiction Resolution

Q. Q7: How should researchers address conflicting reports on this compound’s biological activity?

Methodological Answer:

- Orthogonal Assays : Validate enzyme inhibition data with SPR (surface plasmon resonance) to confirm binding kinetics (e.g., kon/koff) .

- Meta-Analysis : Pool data from ≥3 independent studies using fixed/random-effects models to calculate weighted IC50 values .

- Proteomic Profiling : Perform LC-MS/MS to identify off-target interactions that may explain variability .

Reactivity & Stability Studies

Q. Q8: What strategies mitigate degradation of the cyano group under acidic conditions?

Methodological Answer:

- pH Buffering : Maintain reaction pH > 7 using phosphate or Tris buffers to prevent protonation-induced hydrolysis .

- Protective Groups : Introduce tert-butyl or benzyl groups to shield the cyano moiety during synthetic steps .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC (C18 column, 1.0 mL/min acetonitrile:H2O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.